tert-Butyl (2,6-dimethylpiperidin-4-yl)carbamate
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Overview
Description
tert-Butyl (2,6-dimethylpiperidin-4-yl)carbamate is a chemical compound that belongs to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom, which is commonly used in organic synthesis to protect amines from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2,6-dimethylpiperidin-4-yl)carbamate typically involves the protection of the amine group in 2,6-dimethylpiperidine with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but may include additional steps for purification and quality control to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2,6-dimethylpiperidin-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoroacetic acid in dichloromethane for Boc deprotection.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of the free amine.
Substitution: Formation of deprotected amine and tert-butyl alcohol.
Scientific Research Applications
tert-Butyl (2,6-dimethylpiperidin-4-yl)carbamate has several applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and as a building block for peptide synthesis.
Industry: Utilized in the production of fine chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of tert-Butyl (2,6-dimethylpiperidin-4-yl)carbamate primarily involves its role as a protecting group for amines. The Boc group prevents the amine from participating in unwanted side reactions during synthetic processes. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions to yield the free amine, which can then participate in further reactions .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylpiperidine: Lacks the Boc protecting group and is more reactive.
Piperidine: A simpler structure without the methyl groups or Boc protection.
N-Boc-piperidine: Similar protecting group but without the methyl substitutions.
Uniqueness
tert-Butyl (2,6-dimethylpiperidin-4-yl)carbamate is unique due to the presence of both the Boc protecting group and the 2,6-dimethyl substitutions. This combination provides specific steric and electronic properties that can be advantageous in certain synthetic applications .
Properties
IUPAC Name |
tert-butyl N-(2,6-dimethylpiperidin-4-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-8-6-10(7-9(2)13-8)14-11(15)16-12(3,4)5/h8-10,13H,6-7H2,1-5H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVRIIQQTFKQUQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(N1)C)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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